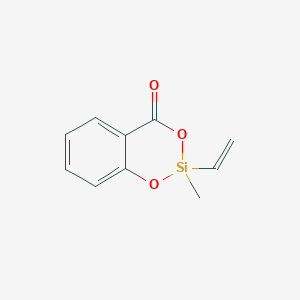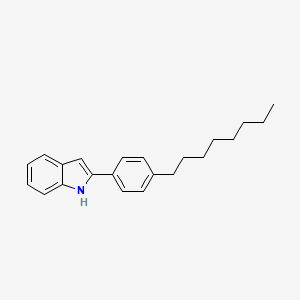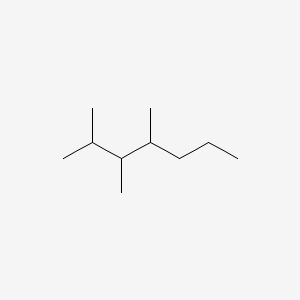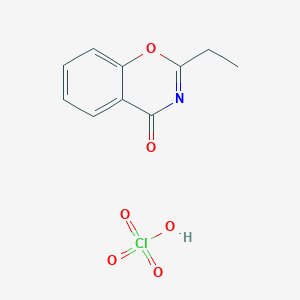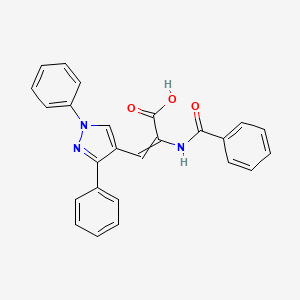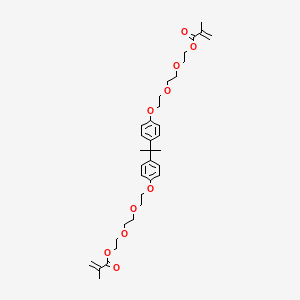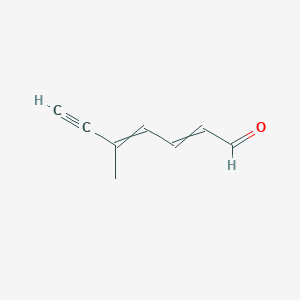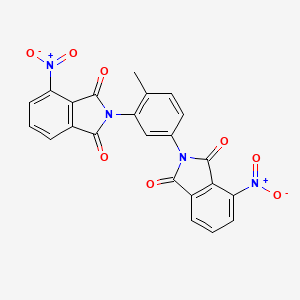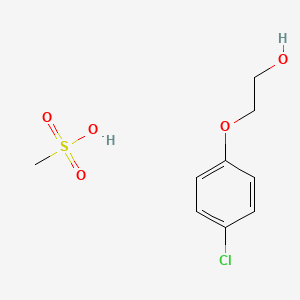![molecular formula C7H12Cl2Si B14641672 6,6-Dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane CAS No. 52713-90-3](/img/structure/B14641672.png)
6,6-Dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane is a unique organosilicon compound characterized by its bicyclic structure. This compound is notable for its potential applications in various fields, including materials science and organic synthesis. The presence of silicon in its structure imparts distinct chemical properties compared to purely carbon-based compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of dichlorosilane with a suitable diene in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6,6-Dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silabicyclohexane derivatives.
Applications De Recherche Scientifique
6,6-Dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane has several scientific research applications:
Materials Science: Used in the development of novel materials with unique properties due to the presence of silicon.
Organic Synthesis: Serves as a building block for the synthesis of more complex organosilicon compounds.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 6,6-Dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane involves its interaction with various molecular targets depending on the specific application. In organic synthesis, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In materials science, its unique structure contributes to the properties of the resulting materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A nitrogen-containing analog with applications in pharmaceuticals.
6,6-Dimethyl-3-silabicyclo[3.1.0]hexane: A similar compound without chlorine atoms, used in different synthetic applications.
Uniqueness
6,6-Dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane is unique due to the presence of both silicon and chlorine atoms in its structure. This combination imparts distinct reactivity and properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Propriétés
Numéro CAS |
52713-90-3 |
|---|---|
Formule moléculaire |
C7H12Cl2Si |
Poids moléculaire |
195.16 g/mol |
Nom IUPAC |
6,6-dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C7H12Cl2Si/c1-10(2)3-5-6(4-10)7(5,8)9/h5-6H,3-4H2,1-2H3 |
Clé InChI |
NVPGZGMBQRZQPP-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(CC2C(C1)C2(Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


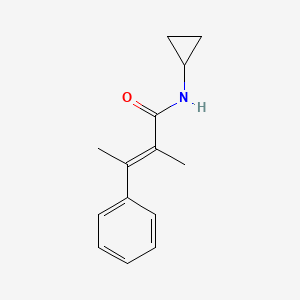
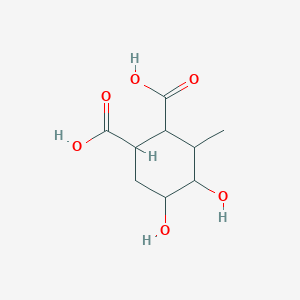


![Acetic acid, [3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14641614.png)
